ethene;(4E)-hexa-1,4-diene;prop-1-ene
Description
Properties
CAS No. |
25038-37-3 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C6H10.C3H6.C2H4/c1-3-5-6-4-2;1-3-2;1-2/h3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b6-4+;; |
InChI Key |
JBAFGPYYLLXEKL-SLNOCBGISA-N |
Isomeric SMILES |
CC=C.C/C=C/CC=C.C=C |
Canonical SMILES |
CC=C.CC=CCC=C.C=C |
physical_description |
Light amber to gray bales, pellets, or rods with a mild aliphatic odor; [DuPont Dow Elastomers MSDS] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity: (4E)-Hexa-1,4-diene’s conjugated diene system increases its structural complexity and reactivity compared to mono-enes like ethene and prop-1-ene .
- Physical State : The longer carbon chain in (4E)-hexa-1,4-diene results in a liquid state at room temperature, unlike the gaseous ethene and prop-1-ene .
Ethene
(4E)-Hexa-1,4-diene
Prop-1-ene
- Reactivity : Asymmetric addition (e.g., Markovnikov’s rule) and copolymerization with ethene to improve thermal stability .
- Applications : Polypropylene, elastomers, and glycosylation reactions in pharmaceuticals .
Research Findings and Data
Sensor Development for Ethene
Electrochemical sensors using carbon nanotubes and copper(I) complexes achieve sub-ppm detection limits, critical for agricultural monitoring .
Preparation Methods
Catalytic Cyclotrimerization of Ethylene and Butadiene
Rhodium-Catalyzed Dimerization
The synthesis of (4E)-hexa-1,4-diene, a critical monomer in the polymer, relies on rhodium-catalyzed dimerization of ethylene and butadiene. As detailed in US Patent 3,502,738, dichlorotetraethylenedirhodium(I) facilitates this reaction under mild conditions (70°C, 1 atm).
Reaction Mechanism
The process proceeds via a Rh(I) intermediate that coordinates ethylene and butadiene, inducing a [2+2+2] cycloaddition. Stereoselectivity for the (4E)-isomer arises from steric hindrance in the transition state, favoring trans-configuration.
Table 1: Catalytic Systems for (4E)-Hexa-1,4-Diene Synthesis
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (4E:Others) |
|---|---|---|---|---|
| [RhCl(C₂H₄)₂]₂ | 70 | 1 | 68 | 92:8 |
| [RhBr(C₃H₆)₂]₂ | 80 | 1.2 | 72 | 89:11 |
| [RhCl(vinyl acetate)₂]₂ | 65 | 0.8 | 61 | 94:6 |
Solvent and Additive Optimization
Polar solvents like ethanol enhance reaction rates by stabilizing charged intermediates. Hydrochloric acid (12M) is often added to protonate rhodium complexes, accelerating ligand exchange. For example, a 0.25 ml HCl addition increased hexadiene yield from 61% to 77% in ethanol.
Copolymerization with Ethene and Prop-1-Ene
Ziegler-Natta Catalyzed Terpolymerization
The final polymer integrates ethylene, (4E)-hexa-1,4-diene, and propylene via Ziegler-Natta catalysis. MgCl₂/TiCl₄ co-catalysts with Al(iBu)₃ activators enable precise control over monomer incorporation ratios.
Monomer Reactivity Ratios
Ethylene exhibits higher reactivity (r₁ = 3.2) than propylene (r₂ = 0.8), necessitating excess ethylene feeds to avoid propylene homopolymerization. (4E)-Hexa-1,4-diene acts as a cross-linking agent at concentrations ≤5 mol%.
Table 2: Terpolymerization Conditions and Outcomes
| Catalyst System | Temperature (°C) | Ethylene:Propylene:Hexadiene Ratio | Molecular Weight (kDa) | Crosslink Density (%) |
|---|---|---|---|---|
| MgCl₂/TiCl₄ + Al(iBu)₃ | 120 | 60:35:5 | 250 | 12 |
| VCl₄ + Et₃Al | 90 | 70:25:5 | 180 | 8 |
| Metallocene + MAO | 150 | 50:45:5 | 300 | 15 |
Reaction Parameter Optimization
Industrial Scalability and Challenges
Continuous Flow Reactors
Modern plants employ tubular reactors with in-line Rh catalyst filtration, achieving throughputs of 5,000 MT/year. Catalyst leaching (<0.1 ppm Rh) remains a concern, addressed via SiO₂-supported Rh complexes.
Byproduct Management
The primary byproduct, 1,2-polybutadiene, is minimized by maintaining ethylene:butadiene ratios >2:1. Residual monomers are removed via steam stripping, yielding polymers with <0.01% volatiles.
Q & A
Q. What are the primary synthesis methods for ethene-propene copolymers, and how do reaction conditions influence polymer properties?
Ethene-propene copolymers are synthesized via high-pressure polymerization (≥100 MPa) using Ziegler-Natta catalysts, which control monomer incorporation ratios and crystallinity . Adjusting pressure and temperature modulates chain branching, impacting mechanical flexibility and thermal stability. For example, higher pressure increases ethylene incorporation, enhancing tensile strength but reducing elasticity .
Q. Which spectroscopic techniques effectively distinguish (4E)- and (4Z)-hexa-1,4-diene isomers?
Nuclear Overhauser Effect (NOE) NMR spectroscopy identifies stereoisomers by analyzing spatial interactions between hydrogens. For (4E)-hexa-1,4-diene, coupling constants (J = 10–12 Hz) and NOE values (7–30 cps) differ from the (4Z)-isomer due to distinct dihedral angles . Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) further resolves isomers based on retention times .
Q. How can researchers verify the purity of prop-1-ene in gas-phase reactions?
Use Fourier-transform infrared (FTIR) spectroscopy to detect prop-1-ene’s characteristic C=C stretching at ~1650 cm⁻¹. Gas chromatography with flame ionization detection (GC-FID) quantifies impurities like propane or 2-propene, with calibration curves validated against NIST-certified standards .
II. Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for ethene-propene copolymers?
Contradictions often arise from varying processing conditions (e.g., cooling rates, catalyst residues). Differential scanning calorimetry (DSC) under controlled heating rates (5–20°C/min) identifies melt transitions, while thermogravimetric analysis (TGA) quantifies decomposition kinetics. Cross-referencing with X-ray diffraction (XRD) clarifies crystallinity’s role in stability .
Q. How can stereoselective synthesis of (4E)-hexa-1,4-diene be optimized to minimize (4Z)-isomer formation?
Retro-ene reactions of 1-vinyl-2-methylcyclopropane at 150–200°C favor (4E)-isomer formation due to steric hindrance in the transition state . Alternatively, palladium-catalyzed cross-coupling of allyl halides with alkenes achieves >90% stereopurity when using chiral ligands like BINAP . Monitor reaction progress via real-time GC-MS to adjust catalyst loading .
Q. What experimental designs mitigate chain-transfer reactions during ethene-propene copolymerization?
Chain-transfer agents (CTAs) like hydrogen must be minimized (<0.1 mol%). Use living polymerization techniques, such as metallocene catalysts with constrained geometry (e.g., CGC-Ti), to suppress β-hydride elimination. Kinetic studies via stopped-flow UV-Vis spectroscopy track propagation rates and identify termination pathways .
Q. How do solvent polarity and temperature affect the regioselectivity of hexa-1,4-diene in Diels-Alder reactions?
In polar solvents (e.g., DMF), hexa-1,4-diene favors endo transition states due to dipole stabilization, increasing reaction rates. Lower temperatures (0–25°C) enhance regioselectivity for less-substituted dienophiles, as shown by Arrhenius plots of rate constants .
III. Methodological Guidelines for Data Analysis
Quantifying copolymer composition discrepancies between NMR and elemental analysis:
Discrepancies arise from incomplete monomer conversion or side reactions. Use ¹³C NMR to quantify triad sequences (e.g., EPE vs. EEE) and cross-validate with combustion analysis for carbon/hydrogen ratios. Statistical models (e.g., Mayo-Lewis equation) reconcile data by incorporating reactivity ratios (r₁, r₂) .
Correcting baseline drift in FTIR spectra of prop-1-ene gas mixtures:
Apply Savitzky-Golay smoothing to raw spectra and subtract background signals from inert gases (e.g., nitrogen). Use multivariate calibration (PLS regression) to deconvolute overlapping peaks from co-eluting alkenes .
IV. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
